Isochroman-1-carbonitrile
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Overview
Description
Isochroman-1-carbonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of isochroman, featuring a nitrile group (-CN) attached to the first carbon of the isochroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-1-carbonitrile can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes. This reaction is catalyzed by heteropolyacid ionic liquids in dimethyl carbonate as a green solvent . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which facilitates the Meinwald rearrangement and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable heterogeneous catalysts, such as Keggin-type polyoxometalates, has been explored to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Isochroman-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Electronically tuned nitroxyl radicals, such as TEMPO, are commonly used as catalysts.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products:
Oxidation: Functionalized isochromans with various substituents at the benzylic position.
Reduction: Isochroman-1-amine and its derivatives.
Substitution: Isochroman derivatives with different functional groups replacing the nitrile group.
Scientific Research Applications
Isochroman-1-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of isochroman-1-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, the oxidative transformation of the benzylic carbon can lead to the formation of reactive intermediates that interact with biological molecules . The specific pathways and targets depend on the functional groups present in the derivatives and their interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Isochroman-1-carbonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar heterocyclic structure and exhibits diverse biological activities.
Isocoumarins: These compounds contain a similar isochroman ring and are known for their pharmacological properties.
3,4-Dihydroisocoumarins: These derivatives are structurally related and have been studied for their chemical transformations and biological activities.
Uniqueness: this compound is unique due to its nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGORVIXMZQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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